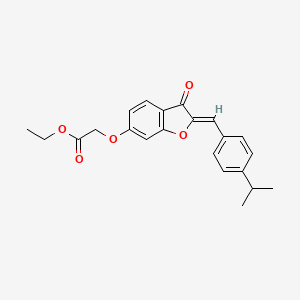

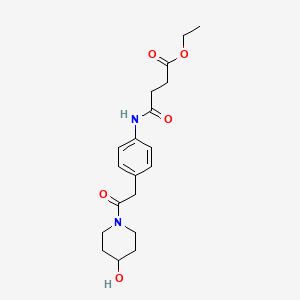

![molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3](/img/structure/B2725804.png)

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C24H22O4 and its molecular weight is 374.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Organic dyes with donor-acceptor structures, such as those incorporating benzoic acid derivatives, have been synthesized for application in dye-sensitized solar cells (DSSCs). These compounds, with variations in their donor units, have shown significant efficiencies in converting solar energy, demonstrating the potential of benzoic acid derivatives in renewable energy technologies (Robson et al., 2013).

Additionally, hypervalent iodine reagents, including those based on benzoic acid frameworks, have been developed for the halomethoxylation of unsaturated compounds, showcasing the utility of such structures in facilitating diverse organic transformations (Yusubov et al., 2004).

Material Science and Polymer Chemistry

In material science, benzoic acid derivatives have been employed in the synthesis of coordination polymers with intriguing photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied for their structural and luminescent characteristics, highlighting potential applications in sensing and light-emitting devices (Sivakumar et al., 2011).

Moreover, polymers incorporating benzoic acid derivatives have been explored for creating multilayered structures with liquid-crystalline properties. Such materials offer prospects for advanced applications in displays and optical devices, as they allow for the controlled assembly and fixation of complex molecular architectures (Kishikawa et al., 2008).

Pharmacology and Bioactive Compounds

Even though you requested exclusion of information related to drug use and side effects, it's worth noting that research in pharmacology often intersects with broader scientific inquiries. Studies on bioactive compounds, such as those from marine-derived fungi producing phenyl ether derivatives, contribute to our understanding of natural product chemistry and the potential for discovering new molecules with unique activities. These findings underscore the diverse biological roles and applications of benzoic acid derivatives and related structures in natural product research and bioactive compound discovery (Xu et al., 2017).

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of dopal , a reactive metabolite of dopamine , which suggests that the compound may interact with pathways related to dopamine metabolism.

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of dopal , it can be inferred that it may interact with enzymes or receptors involved in dopamine metabolism.

Biochemical Pathways

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid may affect the biochemical pathways related to dopamine metabolism . Dopamine is an endogenous catecholamine with α and β-adrenergic activity . Alterations in dopamine metabolism can have significant downstream effects, including changes in mood, motor control, and reward-related learning.

Pharmacokinetics

The compound’s molecular weight suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential role in dopamine metabolism , it may influence neuronal signaling and related physiological processes.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It has been suggested that this compound may have a significant impact on various types of cells and cellular processes . It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid vary with different dosages in animal models

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWHHQMKIBIPNH-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

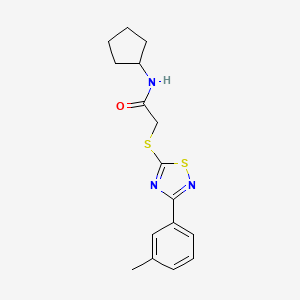

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)

![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)

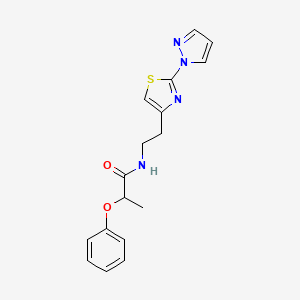

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

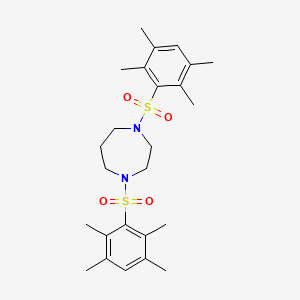

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)